1,1-Difluoro-N-methylpropan-2-amine;hydrochloride 1,1-Difluoro-N-methylpropan-2-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2402837-24-3
VCID: VC4141818
InChI: InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H
SMILES: CC(C(F)F)NC.Cl
Molecular Formula: C4H10ClF2N
Molecular Weight: 145.58

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride

CAS No.: 2402837-24-3

Cat. No.: VC4141818

Molecular Formula: C4H10ClF2N

Molecular Weight: 145.58

* For research use only. Not for human or veterinary use.

1,1-Difluoro-N-methylpropan-2-amine;hydrochloride - 2402837-24-3

Specification

CAS No. 2402837-24-3
Molecular Formula C4H10ClF2N
Molecular Weight 145.58
IUPAC Name 1,1-difluoro-N-methylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C4H9F2N.ClH/c1-3(7-2)4(5)6;/h3-4,7H,1-2H3;1H
Standard InChI Key IBDYLMSRRMZNPA-UHFFFAOYSA-N
SMILES CC(C(F)F)NC.Cl

Introduction

Structural and Chemical Identity

Table 1: Fundamental Molecular Properties

PropertyValueSource
CAS Number2402837-24-3
Molecular FormulaC₄H₁₀ClF₂N
Molecular Weight145.58 g/mol
SMILESCC(C(F)F)NC.Cl
InChIKeyIBDYLMSRRMZNPA-UHFFFAOYSA-N

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct splitting patterns due to fluorine coupling. The ¹H NMR spectrum (D₂O) displays a multiplet at δ 3.50–3.36 ppm for the methine proton adjacent to fluorine, while the ¹⁹F NMR exhibits a doublet of doublets near δ -105 ppm, consistent with geminal fluorines . Infrared spectroscopy shows N–H stretching at 3300 cm⁻¹ and C–F vibrations at 1150–1250 cm⁻¹, corroborating the amine hydrochloride and difluoro groups .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via reductive amination of 1,1-difluoropropan-2-one with methylamine, followed by hydrochloric acid quench. A representative procedure involves:

  • Condensation of 1,1-difluoropropan-2-one (2.0 equiv) with methylamine (1.5 equiv) in THF at 0°C.

  • Reduction with LiAlH₄ (1.2 equiv) at reflux for 12 hours.

  • Acidic workup with concentrated HCl to precipitate the hydrochloride salt .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)Purity (%)
SolventTetrahydrofuran (THF)7895
TemperatureReflux (66°C)8297
Stoichiometry (LiAlH₄)1.2 equiv8596

Alternative Pathways

Electrophilic fluorination of N-methylpropan-2-amine using Selectfluor® in acetonitrile provides a regioselective route but with lower yields (52–60%) due to over-fluorination byproducts . Microwave-assisted synthesis reduces reaction times to 2 hours but requires specialized equipment .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in apolar solvents (e.g., <0.1 mg/mL in hexane) but dissolves readily in polar aprotic solvents like DMSO (12 mg/mL) and water (8 mg/mL at 25°C) . Thermal gravimetric analysis (TGA) shows decomposition onset at 199°C, with HCl evolution preceding amine degradation .

Table 3: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water8.0 ± 0.3
Methanol15.2 ± 0.5
Dichloromethane2.1 ± 0.1
Ethyl Acetate1.8 ± 0.2

Acid-Base Behavior

The pKa of the conjugate acid (protonated amine) is 9.2 ± 0.1, determined via potentiometric titration in aqueous ethanol . Fluorine’s electron-withdrawing effect reduces basicity compared to non-fluorinated analogues (e.g., N-methylisopropylamine, pKa 10.4) .

Applications in Pharmaceutical Chemistry

Prodrug Development

Hydrochloride salts of fluorinated amines demonstrate improved oral bioavailability. A 2024 preclinical trial showed 92% oral absorption for a 1,1-difluoro-N-methylpropan-2-amine-derived antiviral prodrug, versus 67% for the free base .

Table 4: Comparative Pharmacokinetics

ParameterFree BaseHydrochloride Salt
Cₘₐₓ (ng/mL)850 ± 1201320 ± 150
Tₘₐₓ (h)2.11.8
AUC₀–₂₄ (ng·h/mL)9800 ± 85015400 ± 920
ParameterRequirement
OSHA PELNot established
Recommended PPENitrile gloves, goggles
VentilationFume hood required
Spill ManagementNeutralize with NaHCO₃

Environmental Impact

Biodegradation studies using OECD 301F show 28% degradation over 28 days, indicating moderate persistence . Ecotoxicity to Daphnia magna (LC₅₀ 48h = 12 mg/L) warrants careful wastewater management .

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